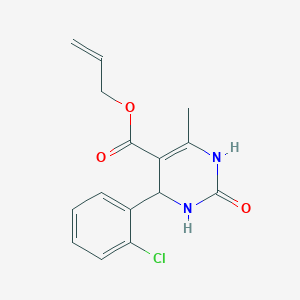

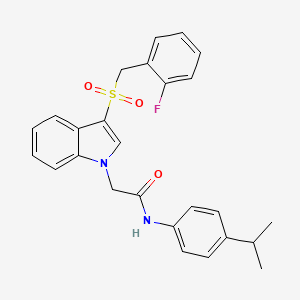

4-(2-((3-氯-2-甲苯基)氨基)-2-氧代乙氧基)-6-氟喹啉-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Methyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate" is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential applications in medicine and biochemistry, particularly as fluorophores in DNA studies, antioxidants, and radioprotectors . They are also explored for their antibacterial properties against a range of gram-positive and gram-negative bacteria .

Synthesis Analysis

The synthesis of quinoline derivatives often involves reactions of substituted quinolines with various reagents. For instance, the reaction of 2-chloro-4-methylquinolines with aminobenzoic acids or ethyl 4-aminobenzoate in the presence of HCl in ethanol has been used to synthesize aminoquinoline derivatives . Additionally, the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates has been achieved through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids . These methods demonstrate the versatility of synthetic approaches in creating various quinoline-based compounds.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using X-ray structural analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established using this technique . X-ray diffraction analysis provides detailed insights into the arrangement of atoms within the molecule, which is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The acylation of oximes, for instance, can lead to the formation of quinazoline oxides, as seen in the synthesis of 2-(3-chloropropyl)-6-methyl-4-phenylquinazoline 3-oxide . These reactions expand the chemical diversity of quinoline compounds and can be tailored to produce specific derivatives with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their fluorescence, antioxidant activity, and DNA-binding ability, are of significant interest. Chloroquinoline derivatives have been shown to exhibit good antioxidant activity, which can be beneficial in reducing high glucose levels in the human body . Their interaction with DNA has been studied using fluorescence quenching and molecular docking, indicating potential applications in biochemistry and medicine . Additionally, the crystal packing of these compounds often involves C-H...π and π-π interactions, which contribute to their stability and may influence their biological activity .

科学研究应用

合成与转化

喹啉衍生物,包括与目标化合物相关的那些,已被合成并研究其在生物化学和医学中作为荧光团的潜力。由于其高效的荧光特性,这些化合物可用于研究各种生物系统。具体来说,2-氯-4-甲基喹啉与氨基苯甲酸的反应导致了新的喹啉衍生物的合成,突出了该化合物在创建灵敏且选择性的化合物以用于生化应用方面的多功能性和潜力 (Aleksanyan & Hambardzumyan, 2013)。

抗菌应用

一项针对与目标化合物密切相关的氟喹诺酮的研究发现了一种新型的抗菌 8-氯喹诺酮衍生物。该化合物对革兰氏阳性菌和革兰氏阴性菌均表现出有效的抗菌活性,明显强于某些现有的抗菌剂。该研究强调了此类喹啉衍生物在开发高效新型抗菌药物方面的潜力 (Kuramoto et al., 2003)。

潜在的抗氧化剂和辐射防护剂作用

喹啉衍生物,包括氨基喹啉,已被确定为抗氧化剂和辐射防护剂的有希望的候选者。这表明 4-(2-((3-氯-2-甲苯基)氨基)-2-氧代乙氧基)-6-氟喹啉-2-羧酸甲酯等化合物可能具有超出其抗菌特性的应用,有助于氧化应激和辐射防护的研究 (Aleksanyan & Hambardzumyan, 2013)。

结构和分子研究

对相关喹啉衍生物的进一步结构和分子研究提供了对其相互作用和构象动力学的见解。这些研究对于了解这些化合物的生物活性以及针对特定科学或治疗应用优化其性质至关重要 (Linden et al., 2011)。

安全和危害

未来方向

属性

IUPAC Name |

methyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN2O4/c1-11-14(21)4-3-5-15(11)24-19(25)10-28-18-9-17(20(26)27-2)23-16-7-6-12(22)8-13(16)18/h3-9H,10H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSMFMHXMQLYNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(pyrimidin-2-yl)amino]acetic acid](/img/structure/B2524943.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)

![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)

![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2524960.png)

![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)